molecular formula C17H19NO5 B8326587 7-(Diethylamino)-3-(3-methoxy-1,3-dioxopropyl)-2H-1-benzopyran-2-one

7-(Diethylamino)-3-(3-methoxy-1,3-dioxopropyl)-2H-1-benzopyran-2-one

Cat. No. B8326587
M. Wt: 317.34 g/mol
InChI Key: NGZOTIQHWZXUDI-UHFFFAOYSA-N
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Patent
US04147552

Procedure details

A solution of 1.93 g 4-diethylaminosalicylaldehyde, 1.80 g. dimethyl 1,3-acetone dicarboxylate in 10 ml. alcohol containing 10 drops piperidine was heated under reflux on a steam bath for 2 hours. After chilling in the freezer, the product was collected and recrystallized from a mixture of alcohol and acetonitrile. Yield 2.6 g (82%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:5]=[C:6]([OH:12])[C:7](=[CH:10][CH:11]=1)[CH:8]=O)[CH3:2].[CH3:15][O:16][C:17]([CH2:19][C:20]([CH2:22][C:23](OC)=[O:24])=[O:21])=[O:18]>>[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:5]=[C:6]2[C:7]([CH:8]=[C:22]([C:20]([CH2:19][C:17]([O:16][CH3:15])=[O:18])=[O:21])[C:23](=[O:24])[O:12]2)=[CH:10][CH:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After chilling in the freezer
CUSTOM
Type
CUSTOM
Details
the product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of alcohol and acetonitrile

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(=O)CC(=O)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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